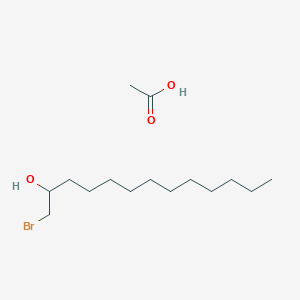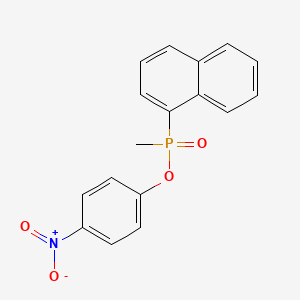
4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to a 4-nitrophenyl and a naphthalen-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate typically involves the reaction of 4-nitrophenol with methyl(naphthalen-1-yl)phosphinate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of 4-aminophenyl methyl(naphthalen-1-yl)phosphinate.
Substitution: Formation of substituted phosphinates with various functional groups.
Applications De Recherche Scientifique
4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitrophenyl group may also participate in redox reactions, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl phosphate: Shares the nitrophenyl group but differs in the phosphate moiety.
Methyl(naphthalen-1-yl)phosphinate: Lacks the nitrophenyl group, making it less reactive in certain reactions.
4-Nitrophenyl methylphosphinate: Similar structure but without the naphthalen-1-yl group.
Uniqueness
4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate is unique due to the presence of both the nitrophenyl and naphthalen-1-yl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
91308-91-7 |
|---|---|
Formule moléculaire |
C17H14NO4P |
Poids moléculaire |
327.27 g/mol |
Nom IUPAC |
1-[methyl-(4-nitrophenoxy)phosphoryl]naphthalene |
InChI |
InChI=1S/C17H14NO4P/c1-23(21,22-15-11-9-14(10-12-15)18(19)20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3 |
Clé InChI |
OEDVKKITIDQBOW-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C1=CC=CC2=CC=CC=C21)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)

![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
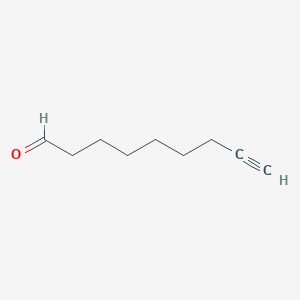
![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
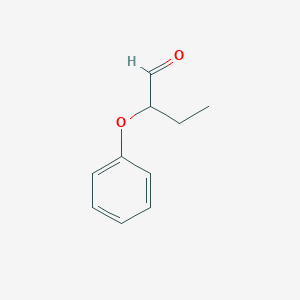
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-methyl-1,3-dithiane](/img/structure/B14372984.png)
![Bis[(pentabromophenyl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14372988.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)
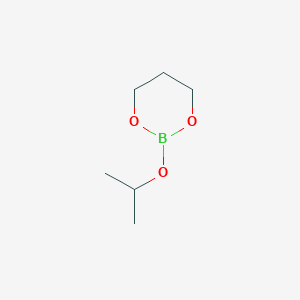
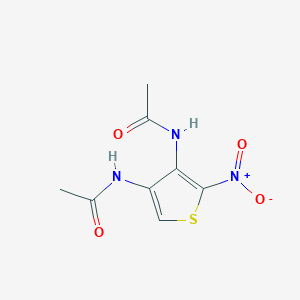
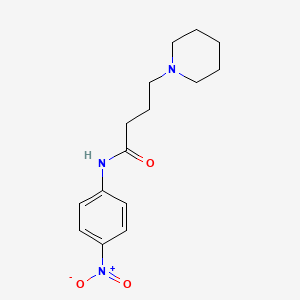
![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)
